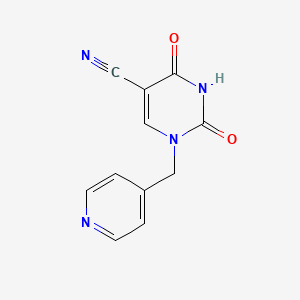

2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

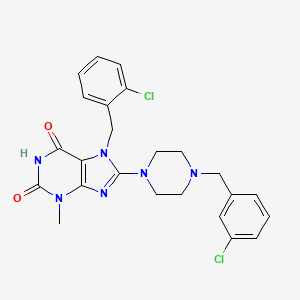

“2,4-Dioxo-1-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile” is a chemical compound with the molecular formula C11H13N5O2 . It is also known by other synonyms such as “2,4-DIOXO-1-(4-PYRIDINYLMETHYL)HEXAHYDRO-5-PYRIMIDINECARBOXIMIDAMIDE” and "5-Pyrimidinecarboximidamide, hexahydro-2,4-dioxo-1-(4-pyridinylmethyl)" .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring and a pyridine ring. The molecular formula is C11H13N5O2, and the average mass is 247.253 Da .Scientific Research Applications

Synthesis and Chemical Properties

One-pot Synthesis and Antimicrobial Activities : The compound has been utilized in one-pot synthesis methods, particularly in the formation of pyrido[2,3-d]pyrimidine derivatives. These derivatives exhibit antimicrobial activities against various fungi and gram-positive and negative bacteria (Ziarani et al., 2015).

Synthesis of Nano-sized Catalysts : It has been used in the synthesis of nano-sized catalysts like nano–Ni-[4-methoxyphenyl-salicylaldimine-pyranopyrimidine dione], which has been used as an effective catalyst for synthesizing certain organic compounds (Goudarziafshar et al., 2021).

Antioxidant Activity : Novel heterocyclic compounds synthesized from derivatives of the compound have demonstrated antioxidant activities (Salem et al., 2015).

Crystal Structure Analysis : The compound has been used to study crystal structures, providing insights into molecular conformations and interactions (Yong-mi, 2014).

Applications in Supramolecular Chemistry

Supramolecular Assemblies : It has been incorporated into supramolecular assemblies, forming complex structures through hydrogen bonding and other intermolecular interactions (Fonari et al., 2004).

Nanocomposite Catalysts : The compound has been used in the synthesis of nanocomposite catalysts like calcined TiO2-SiO2, which are utilized in the synthesis of pyridopyrimidines, showcasing its role in enhancing green chemistry practices (Yaltaghian-Khiabani et al., 2019).

Reactions and Derivative Synthesis : The compound has also been used in various chemical reactions to synthesize new derivatives, exploring its versatile chemical reactivity and potential for creating novel compounds (Briel et al., 2002).

Properties

IUPAC Name |

2,4-dioxo-1-(pyridin-4-ylmethyl)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-5-9-7-15(11(17)14-10(9)16)6-8-1-3-13-4-2-8/h1-4,7H,6H2,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMRRBNJTBAMOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=C(C(=O)NC2=O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2435610.png)

![N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2435611.png)

![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-methylindoline-2-carboxamide](/img/structure/B2435614.png)

![Methyl 7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2435617.png)

![N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2435623.png)